Propanedinitrile, (3-oxo-1,3-diphenylpropyl)-
Description
Properties
IUPAC Name |
2-(3-oxo-1,3-diphenylpropyl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c19-12-16(13-20)17(14-7-3-1-4-8-14)11-18(21)15-9-5-2-6-10-15/h1-10,16-17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNRFMIPHRZNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384550 | |
| Record name | Propanedinitrile, (3-oxo-1,3-diphenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77609-06-4 | |
| Record name | Propanedinitrile, (3-oxo-1,3-diphenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,3-diphenylpropyl)malononitrile typically involves the Michael addition of malononitrile to chalcones. One common method includes dissolving malononitrile in dry ethanol, followed by the addition of piperidine as a catalyst. The reaction mixture is stirred at 30°C for 48 hours, and the product is purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-(3-oxo-1,3-diphenylpropyl)malononitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1,3-diphenylpropyl)malononitrile undergoes various chemical reactions, including:
Michael Addition: This compound can participate in Michael addition reactions, where it acts as a nucleophile and adds to α,β-unsaturated carbonyl compounds.
Substitution Reactions: The nitrile groups in the compound can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Michael Addition: Common reagents include malononitrile and chalcones, with catalysts such as piperidine or bifunctional squaramide.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the nitrile groups.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, the Michael addition of malononitrile to chalcones typically yields γ-cyano carbonyl compounds .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Propanedinitrile serves as a crucial building block in the synthesis of various organic compounds. It is particularly noted for its role in the asymmetric synthesis of chiral compounds through Michael addition reactions. For instance, the compound has been utilized to synthesize 4H-pyran derivatives, which exhibit significant biological activity including antimicrobial and antiviral properties .
Table 1: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Michael Addition | Used for synthesizing chiral compounds with high enantioselectivity (up to 86% ee) |
| Synthesis of 4H-pyran Derivatives | Derivatives show diverse biological activities such as antimicrobial and antifungal effects |
| Preparation of Metal Complexes | Acts as a precursor for synthesizing metal complexes with potential catalytic properties |
Medicinal Chemistry
Biological Activity
Research indicates that derivatives of propanedinitrile exhibit various biological activities. The compound has been studied for its potential in developing new pharmaceuticals, particularly due to its ability to form derivatives that can interact with biological targets.
Case Study: Antimicrobial Activity
A study focused on synthesizing 4H-pyran derivatives from propanedinitrile demonstrated notable antimicrobial activity against several pathogens. The synthesized compounds were tested against bacterial strains, showing promising results that warrant further investigation into their therapeutic potential .
Photocatalysis and Radical Chemistry
Role in Photochemical Reactions
Propanedinitrile has been employed in photocatalytic processes, where it acts as a substrate in radical-trapping experiments. These studies have revealed its utility in generating thiyl radicals under visible light irradiation, which are essential for various organic transformations .
Table 2: Photochemical Applications
| Reaction Type | Observations |
|---|---|
| Radical-Trapping Experiments | Effective generation of thiyl radicals; important for further reactions |
| Light-Induced Reactions | Facilitates reactions under mild conditions using visible light sources |
Conclusion and Future Directions
The applications of propanedinitrile, particularly its derivatives, are vast and varied across multiple fields of chemistry. Its role as a building block in organic synthesis and its potential medicinal properties are areas ripe for further exploration. Future research should focus on optimizing synthetic routes to enhance yield and enantioselectivity while also investigating the biological mechanisms underlying the observed activities of its derivatives.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,3-diphenylpropyl)malononitrile involves its interaction with specific molecular targets. For instance, it has been identified as a potent allosteric activator of phosphoinositide-dependent kinase-1 (PDK1), binding to the PIF pocket and modulating the enzyme’s activity . This interaction can influence various cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
- [3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile (CAS: 94360-06-2) Structure: Incorporates a bromine atom at the para-position of one phenyl ring. Molecular weight increases to 353.21 g/mol, affecting solubility (logP likely higher than parent compound) . Activity: Brominated analogs show increased metabolic stability due to reduced oxidative metabolism at the aromatic ring .
- [1-Methyl-3-oxo-3-phenylpropyl]propanedinitrile (CAS: 173593-74-3) Structure: A methyl group replaces one phenyl ring. Molecular weight decreases to 212.25 g/mol . Physicochemical Properties: Boiling point (416.7°C) and density (1.111 g/cm³) suggest higher volatility than bulkier analogs .
Functional Group Modifications
N-(3-Oxo-1,3-diphenylpropyl)acetamide (CAS: 91875-48-8)
- Structure : Replaces dinitrile groups with an acetamide moiety.
- Impact : Increased hydrogen-bonding capacity improves aqueous solubility but reduces lipophilicity (logP decrease). Molecular weight: 267.32 g/mol .
- Activity : The acetamide group may alter target engagement, shifting from PDK-1 modulation to other biological pathways (e.g., kinase inhibition) .
Diethyl (3-oxo-1,3-diphenylpropyl)malonate (CAS: 7472-83-5)
- Structure : Malonate ester derivative with ethoxy groups.
- Role : Acts as a prodrug; ester hydrolysis in vivo releases active malonic acid, enhancing bioavailability. Demonstrated 90% yield in enantioselective synthesis with 87% ee .
- Binding Affinity : The diethyl ester shows reduced direct binding to PDK-1 compared to the free acid but improves tissue distribution .
Stereochemical Considerations
- Enantiomers of Malonate Derivatives
- (S)-Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate : Exhibits specific optical rotation [α]²⁸D = +16.65° (c = 1.0 in CHCl₃) and 87% enantiomeric excess (ee) , correlating with enhanced allosteric activation of PDK-1 .
- Impact of Chirality : The (S)-enantiomer shows 3–5-fold higher potency than the (R)-form in PDK-1 activation assays, highlighting the importance of stereochemistry in drug design .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Propanedinitrile, (3-oxo-1,3-diphenylpropyl)- | C₁₈H₁₃N₂O | 267.31 | Two phenyl, two cyano | N/A | 1.25 (predicted) |
| [3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile | C₁₈H₁₃BrN₂O | 353.21 | 4-Bromophenyl | N/A | N/A |
| [1-Methyl-3-oxo-3-phenylpropyl]propanedinitrile | C₁₃H₁₂N₂O | 212.25 | Methyl, phenyl | 416.7 | 1.111 |
| Diethyl (3-oxo-1,3-diphenylpropyl)malonate | C₂₀H₂₀O₅ | 340.37 | Ethoxy esters | N/A | N/A |
Key Research Findings
- Allosteric Modulation : The parent compound and its malonate derivatives exhibit sub-micromolar potency in PDK-1 activation, critical for cancer therapeutics targeting the PI3K/AKT pathway .
- Prodrug Strategy : Esterification of malonic acid derivatives (e.g., diethyl or dimethyl esters) enhances oral absorption, with hydrolysis in vivo regenerating the active form .
- Stereoselectivity : Enantiopure (S)-malonates show superior efficacy, underscoring the need for asymmetric synthesis methods .
Biological Activity
Propanedinitrile, (3-oxo-1,3-diphenylpropyl)-, also known as 2-(3-oxo-1,3-diphenylpropyl)propanedinitrile, is an organic compound characterized by its unique molecular structure that includes a central propanedinitrile group flanked by ketone and phenyl rings. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic modulation.
Chemical Structure and Properties
The molecular formula of propanedinitrile, (3-oxo-1,3-diphenylpropyl)- is CHNO. Its structure includes:
- Two nitrile groups : Contributing to its reactivity.
- A ketone functional group : Enhancing biological activity.
- Two phenyl rings : Providing stability and influencing interaction with biological targets.
Biological Activity
Research indicates that derivatives of propanedinitrile, (3-oxo-1,3-diphenylpropyl)- exhibit significant biological activity. Notably, certain analogs have been identified as allosteric activators of protein kinase C-related kinase 2 (PRK2), which plays a crucial role in various signaling pathways related to cancer and other diseases .
Enzymatic Modulation
The compound acts as an allosteric modulator, stabilizing specific protein conformations and enhancing enzyme activity through targeted binding interactions. This property suggests potential therapeutic applications in modulating enzyme activity associated with disease states .
Anticancer Activity
A study evaluated the cytotoxic effects of synthesized compounds based on the propanedinitrile scaffold against breast cancer cell lines (MCF-7). The findings revealed that these compounds exhibited significant cytotoxicity with minimal toxicity to normal cells. Notably, some compounds displayed higher efficacy than the reference drug Tamoxifen .
Structure-Activity Relationship
The design and synthesis of a series of 2-(3-oxo-1,3-diphenylpropyl)malonic acids have shown promising results as potent allosteric activators for PDK1. These compounds demonstrated AC(50) values in the submicromolar range, indicating strong binding affinities to their target sites . The crystal structure analysis revealed that additional ionic interactions contributed to the increased potency compared to monocarboxylate analogs.
Comparative Analysis of Related Compounds
The following table summarizes key features of compounds related to propanedinitrile, (3-oxo-1,3-diphenylpropyl)-:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Oxo-2-(3-oxo-1,3-diphenylpropyl)-2,3,5-triphenylpentanenitrile | CHNO | Contains additional phenyl groups; potential for enhanced biological activity. |
| 2-(3-Oxo-1,3-diphenyl-propyl)-malononitrile | CHNO | Similar structure but includes malononitrile functionality; used in similar biological studies. |
| Diphenyl-(3-oxo-1,3-diphenylpropyl)-phosphin | CHNO | Incorporates phosphorus; exhibits different reactivity due to phosphine functionality. |
The unique combination of nitrile and ketone functionalities alongside phenyl substituents in propanedinitrile distinguishes it from these similar compounds and contributes to its distinct biological properties.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (3-oxo-1,3-diphenylpropyl)propanedinitrile derivatives?
- Answer : Synthesis typically involves condensation reactions under controlled conditions. For example, derivatives like 3-oxo-3-pyrrolidin-1-yl-propionitrile are synthesized using ethanol and piperidine at 0–5 °C for 2 hours (Scheme 3 in ). Multi-step reactions may require intermediates such as 3-oxo-propionitriles, which are prepared via electrophilic attack of phenylisothiocyanate followed by reaction with chloroacetyl chloride under basic conditions .
- Key Tools : Reflux apparatus, temperature-controlled environments, and catalysts like triethylamine (used in for similar nitrile derivatives).
Q. How can the crystal structure of (3-oxo-1,3-diphenylpropyl)propanedinitrile be determined experimentally?
- Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. SHELX programs are robust for small-molecule refinement and can handle twinned or high-resolution data . Visualization tools like ORTEP-3 provide graphical interfaces for modeling thermal ellipsoids and molecular geometry .
- Critical Step : Ensure high-purity crystals and validate hydrogen bonding/π-π interactions using crystallographic data (e.g., as in for analogous piperidinium chloride structures).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for (3-oxo-1,3-diphenylpropyl)propanedinitrile derivatives be resolved?
- Answer :
Cross-Validation : Compare X-ray bond lengths/angles with DFT-calculated geometries.
Dynamic Effects : NMR may reflect solution-state conformers, while X-ray captures static solid-state structures. For example, highlights discrepancies in hydrogen bonding networks resolved via temperature-dependent crystallography.
Advanced Software : Use SHELXL ’s TWIN/BASF commands to refine twinned crystals, which may explain anomalous diffraction patterns .
Q. What mechanistic insights explain the reactivity of (3-oxo-1,3-diphenylpropyl)propanedinitrile in condensation reactions?
- Answer : The nitrile groups act as electron-withdrawing moieties, enhancing the electrophilicity of the adjacent carbonyl. In , similar compounds undergo condensation with aromatic aldehydes to form thiazolidinones via nucleophilic attack at the α-carbon. Kinetic studies (e.g., variable-temperature NMR) can elucidate activation barriers for intermediates.
- Experimental Design : Use deuterated solvents (e.g., DMSO-d6) to track proton exchange in real-time NMR, or employ stopped-flow spectroscopy for rapid reaction monitoring.
Q. How can computational methods complement experimental data for this compound’s electronic properties?
- Answer :
- DFT Calculations : Optimize geometries (e.g., Gaussian09) to predict UV-Vis absorption bands or redox potentials. Compare with experimental cyclic voltammetry.
- Molecular Dynamics : Simulate solvent effects on conformation using software like GROMACS , particularly for derivatives with flexible phenyl groups (e.g., ).
- Validation : Overlay computed IR spectra with experimental data to confirm functional group assignments.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
